molecular formula C24H25ClN6O2S B6188486 (3R)-N-[8-(2-chlorophenyl)-4H,5H-[1,3]thiazolo[4,5-h]quinazolin-2-yl]-3-(2-methylpropanamido)pyrrolidine-1-carboxamide CAS No. 952299-40-0

(3R)-N-[8-(2-chlorophenyl)-4H,5H-[1,3]thiazolo[4,5-h]quinazolin-2-yl]-3-(2-methylpropanamido)pyrrolidine-1-carboxamide

Cat. No. B6188486
CAS RN: 952299-40-0
M. Wt: 497
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-N-[8-(2-chlorophenyl)-4H,5H-[1,3]thiazolo[4,5-h]quinazolin-2-yl]-3-(2-methylpropanamido)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C24H25ClN6O2S and its molecular weight is 497. The purity is usually 95.
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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the thiazoloquinazoline ring system followed by the attachment of the pyrrolidine and amide groups.", "Starting Materials": [ "2-chloroaniline", "2-bromoacetophenone", "thiourea", "ethyl acetoacetate", "2-methylpropanoyl chloride", "3R-pyrrolidine-1-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 8-(2-chlorophenyl)-4H,5H-[1,3]thiazolo[4,5-h]quinazolin-2-amine by reacting 2-chloroaniline with 2-bromoacetophenone and thiourea in ethanol.", "Step 2: Cyclization of the amine with ethyl acetoacetate in the presence of acetic anhydride to form the thiazoloquinazoline ring system.", "Step 3: Protection of the pyrrolidine carboxylic acid group with tert-butyl dimethylsilyl chloride.", "Step 4: Reaction of the protected pyrrolidine with the thiazoloquinazoline ring system in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the desired compound.", "Step 5: Deprotection of the tert-butyl dimethylsilyl group with tetra-n-butylammonium fluoride and reaction with 2-methylpropanoyl chloride to form the final compound." ] }

CAS RN

952299-40-0

Molecular Formula

C24H25ClN6O2S

Molecular Weight

497

Purity

95

Origin of Product

United States

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